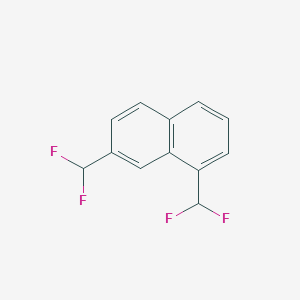

1,7-Bis(difluoromethyl)naphthalene

説明

1,7-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative featuring two difluoromethyl (-CF₂H) groups at the 1- and 7-positions of the naphthalene core. For example, 2,7-bis(bromomethyl)naphthalene (CAS 38309-89-6) serves as a key intermediate for synthesizing fluoromethyl derivatives via halogen exchange reactions, as demonstrated in the synthesis of 2,7-bis(fluoromethyl)naphthalene .

特性

分子式 |

C12H8F4 |

|---|---|

分子量 |

228.18 g/mol |

IUPAC名 |

1,7-bis(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11-12H |

InChIキー |

BIJNFSRGQUXKHI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: difluoromethylation . This involves the introduction of difluoromethyl groups into the naphthalene ring. One common method is the reaction of naphthalene with difluorocarbene precursors under specific conditions. For example, the use of difluorocarbene reagents in the presence of a catalyst can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1,7-Bis(difluoromethyl)naphthalene typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

化学反応の分析

4. 科学研究への応用

1,7-ビス(ジフルオロメチル)ナフタレンは、科学研究でいくつかの用途があります。

化学: これは、より複雑なフッ素化有機化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物のユニークな特性は、生物学的イメージングのための蛍光プローブの開発に役立ちます.

医学: これは、特に代謝安定性とバイオアベイラビリティが向上した薬物の設計における医薬品としての可能性のある用途について研究されています.

工業: この化合物は、有機発光ダイオード(OLED)やその他の電子デバイスの開発を含む、材料科学での応用について研究されています.

科学的研究の応用

1,7-Bis(difluoromethyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

作用機序

6. 類似の化合物との比較

類似の化合物:

- 1,8-ビス(ジフルオロメチル)ナフタレン

- 2,6-ビス(ジフルオロメチル)ナフタレン

- 1,4-ビス(ジフルオロメチル)ナフタレン

比較: 1,7-ビス(ジフルオロメチル)ナフタレンは、ナフタレン環上のジフルオロメチル基の特定の位置がユニークです。この位置は、化合物の化学反応性と物理的特性に影響を与える可能性があります。 他の類似の化合物と比較して、1,7-ビス(ジフルオロメチル)ナフタレンは、異なる反応性パターンと用途を示す可能性があり、特定の研究と産業目的のための貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

2,7-Bis(fluoromethyl)naphthalene

- Structural Differences : The fluoromethyl (-CH₂F) groups in 2,7-bis(fluoromethyl)naphthalene are positioned at the 2- and 7-sites, contrasting with the 1,7-positions in the target compound.

- Electronic Effects : Fluoromethyl substituents are less electron-withdrawing than difluoromethyl groups due to reduced inductive effects. This difference impacts reactivity in substitution reactions and interactions with biological targets .

- Synthesis : Both compounds likely originate from bromomethyl precursors, but fluorination routes may differ. For instance, 2,7-bis(fluoromethyl)naphthalene is synthesized via nucleophilic substitution of 2,7-bis(bromomethyl)naphthalene using KF . Difluoromethylation might require more specialized fluorinating agents.

1,7-Diphenylnaphthalene

- Substituent Type : Phenyl groups (-C₆H₅) replace difluoromethyl groups, introducing strong conjugation effects rather than inductive electron withdrawal.

- Steric and Electronic Impact : Phenyl groups create greater steric bulk compared to compact difluoromethyl substituents. Electronically, phenyl groups withdraw electrons via resonance, while difluoromethyl groups exert stronger inductive effects .

1,8-Bis(dimethylamino)naphthalene

- Functional Group Contrast: Dimethylamino (-N(CH₃)₂) groups are electron-donating, opposing the electron-withdrawing nature of difluoromethyl.

- Applications: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) is renowned for its high basicity, whereas 1,7-bis(difluoromethyl)naphthalene’s fluorinated groups may favor applications requiring oxidative stability or hydrophobic interactions .

Bis(difluoromethyl)pyrazole Derivatives

- Core Structure : Pyrazole rings differ fundamentally from naphthalene, but the shared difluoromethyl groups highlight their utility in enhancing agrochemical activity. For example, bis(difluoromethyl)pyrazoles exhibit fungicidal properties due to fluorine’s resistance to metabolic degradation .

2,4-Bis(difluoromethyl)-1,7-naphthyridine

- Heterocyclic Core : The naphthyridine backbone introduces nitrogen atoms, altering electronic distribution compared to naphthalene. Synthetic challenges in achieving 2,4-difluoromethyl substitution (as reported in failed attempts) suggest positional sensitivity in fluorination reactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : Introducing difluoromethyl groups to specific positions (e.g., 1,7-naphthalene vs. 2,4-naphthyridine) is highly sensitive to reaction conditions, as seen in failed cyclization attempts .

- Fluorine’s Role: Difluoromethyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in pharmaceutical development .

- Positional Isomerism : Substituent placement (1,7 vs. 2,7) significantly affects molecular symmetry, steric interactions, and electronic properties, influencing solubility and reactivity .

生物活性

1,7-Bis(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique properties imparted by the difluoromethyl groups at the 1 and 7 positions of the naphthalene core enhance its biological activity and reactivity. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

1,7-Bis(difluoromethyl)naphthalene is characterized by its two difluoromethyl groups attached to the naphthalene ring. This substitution pattern significantly influences its electronic properties and reactivity. The difluoromethyl groups enhance lipophilicity and can participate in electrophilic and nucleophilic reactions, making the compound a valuable tool in chemical synthesis and biological applications.

The biological activity of 1,7-Bis(difluoromethyl)naphthalene is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Electrophilic/Nucleophilic Reactions : The difluoromethyl groups can act as electrophiles or nucleophiles depending on the reaction environment, influencing interactions with biomolecules.

- Binding to Biological Targets : The compound may bind to proteins or enzymes, altering their function and potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that 1,7-Bis(difluoromethyl)naphthalene exhibits various biological activities:

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects due to structural similarities with known antibacterial agents .

- Fluorescent Probes : Its unique fluorescence properties make it suitable for developing biological imaging probes.

- Drug Development : Ongoing research is exploring its use in pharmaceuticals for enhanced metabolic stability and bioavailability.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several fluorinated naphthalene derivatives, including 1,7-Bis(difluoromethyl)naphthalene. Results indicated that this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting a promising avenue for further development as an antibacterial agent.

Case Study 2: Toxicological Assessment

A case report highlighted the toxicological implications of naphthalene derivatives, including potential poisoning from exposure to mothballs containing naphthalene. While this report primarily focused on naphthalene itself, it underscores the importance of understanding the safety profiles of related compounds like 1,7-Bis(difluoromethyl)naphthalene in medical applications .

Comparative Analysis

To better understand the unique properties of 1,7-Bis(difluoromethyl)naphthalene, a comparison with similar compounds is useful:

| Compound Name | Position of Difluoromethyl Groups | Unique Features |

|---|---|---|

| 1,7-Bis(difluoromethyl)naphthalene | 1 and 7 | Enhanced lipophilicity; potential drug candidate |

| 1,8-Bis(difluoromethyl)naphthalene | 1 and 8 | Different electronic properties; varied reactivity |

| 2,6-Bis(difluoromethyl)naphthalene | 2 and 6 | May exhibit distinct biological activities |

This table illustrates how positional changes in the difluoromethyl groups can lead to variations in biological activity and chemical behavior.

Research Findings Summary

Recent studies have focused on elucidating the structure-activity relationships (SAR) of fluorinated compounds. Preliminary findings suggest that modifications to the naphthalene core can significantly affect bioactivity. Further investigations are required to establish comprehensive SAR data for 1,7-Bis(difluoromethyl)naphthalene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。